

Spectroscopic Analysis of 3-(2-Oxopiperidin-1-yl)propanoic acid: A Comparative Guide

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Compound of Interest

Compound Name: 3-(2-Oxopiperidin-1-yl)propanoic acid

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This guide provides a comparative analysis of the spectroscopic data for **3-(2-Oxopiperidin-1-yl)propanoic acid**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted mass spectrometry data and offers a comparison with structurally related compounds, propanoic acid and 2-piperidone, for which comprehensive spectroscopic data are available. Furthermore, general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar organic compounds are detailed.

Spectroscopic Data for 3-(2-Oxopiperidin-1-yl)propanoic acid

While experimental NMR and IR spectra for **3-(2-Oxopiperidin-1-yl)propanoic acid** are not readily found in surveyed databases, predicted mass spectrometry data provides valuable information regarding its molecular weight and fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for **3-(2-Oxopiperidin-1-yl)propanoic acid**

Property	Value
Molecular Formula	C ₈ H ₁₃ NO ₃
Molecular Weight	171.19 g/mol
Monoisotopic Mass	171.08954 Da

Source: PubChem

Comparative Spectroscopic Data

To predict the spectral characteristics of **3-(2-Oxopiperidin-1-yl)propanoic acid**, it is useful to examine the data for its core structural components: the propanoic acid chain and the 2-piperidone ring.

Propanoic Acid

Propanoic acid (CH₃CH₂COOH) serves as a reference for the spectroscopic signatures of the carboxylic acid functional group and the ethyl chain.

Table 2: NMR Spectroscopic Data for Propanoic Acid

¹ H NMR	Chemical Shift (ppm)	Multiplicity
-CH ₃	~1.1	Triplet
-CH ₂ -	~2.3	Quartet
-COOH	~11-12	Singlet (broad)
¹³ C NMR	Chemical Shift (ppm)	
-CH ₃	~9	
-CH ₂ -	~28	
-COOH	~180	

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Key IR Absorption Bands for Propanoic Acid

Functional Group	Wavenumber (cm ⁻¹)	Appearance
O-H (Carboxylic Acid)	3300-2500	Very Broad
C-H (Alkyl)	2975-2845	Sharp
C=O (Carbonyl)	1725-1700	Strong, Sharp

Source: Doc Brown's Advanced Organic Chemistry[1], Chemistry LibreTexts[2]

Table 4: Mass Spectrometry Data for Propanoic Acid

m/z	Interpretation
74	[M] ⁺ (Molecular Ion)
57	[M - OH] ⁺
45	[COOH] ⁺
29	[CH ₃ CH ₂] ⁺

Source: Doc Brown's Advanced Organic Chemistry[3], Analysis of mass spectra[4]

2-Piperidone

2-Piperidone (δ-valerolactam) provides the characteristic spectral data for the cyclic amide (lactam) portion of the target molecule.

Table 5: NMR Spectroscopic Data for 2-Piperidone

¹ H NMR	Chemical Shift (ppm)	Multiplicity
N-H	~7.8	Singlet (broad)
-CH ₂ - (adjacent to C=O)	~2.2	Triplet
-CH ₂ - (adjacent to N-H)	~3.2	Triplet
-CH ₂ - (other)	~1.8	Multiplet
¹³ C NMR	Chemical Shift (ppm)	
C=O (Amide)	~175	
-CH ₂ - (adjacent to N-H)	~42	
-CH ₂ - (adjacent to C=O)	~31	
-CH ₂ - (other)	~23, ~21	

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 6: Key IR Absorption Bands for 2-Piperidone

Functional Group	Wavenumber (cm ⁻¹)	Appearance
N-H (Amide)	~3200	Broad
C-H (Alkyl)	2950-2850	Sharp
C=O (Amide)	~1650	Strong, Sharp

Table 7: Mass Spectrometry Data for 2-Piperidone

m/z	Interpretation
99	[M] ⁺ (Molecular Ion)
71	[M - CO] ⁺
56	[M - CO - CH ₃] ⁺
43	[CH ₂ CO] ⁺

Source: NIST WebBook[5], SpectraBase[6]

Experimental Protocols

The following are general methodologies for obtaining spectroscopic data for a solid organic compound such as **3-(2-Oxopiperidin-1-yl)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is crucial to avoid interfering signals from the solvent's protons.
- **Instrumentation:** The analysis is performed using an NMR spectrometer (e.g., Bruker, JEOL) with a typical magnetic field strength of 300-600 MHz for ¹H NMR.
- **Data Acquisition:**
 - ¹H NMR: A standard proton NMR experiment is run to determine the chemical shifts, integration, and multiplicity of the different proton signals.
 - ¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to identify the number of unique carbon environments.
 - 2D NMR (Optional): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Infrared (IR) Spectroscopy

For solid samples, two common methods are the thin solid film and the KBr pellet technique.

- Thin Solid Film Method:
 - Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[7\]](#)
 - Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).[\[7\]](#)
 - Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[\[7\]](#)
 - Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[\[7\]](#)
- Potassium Bromide (KBr) Pellet Method:
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
 - Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
 - Mount the pellet in the spectrometer's sample holder and obtain the IR spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

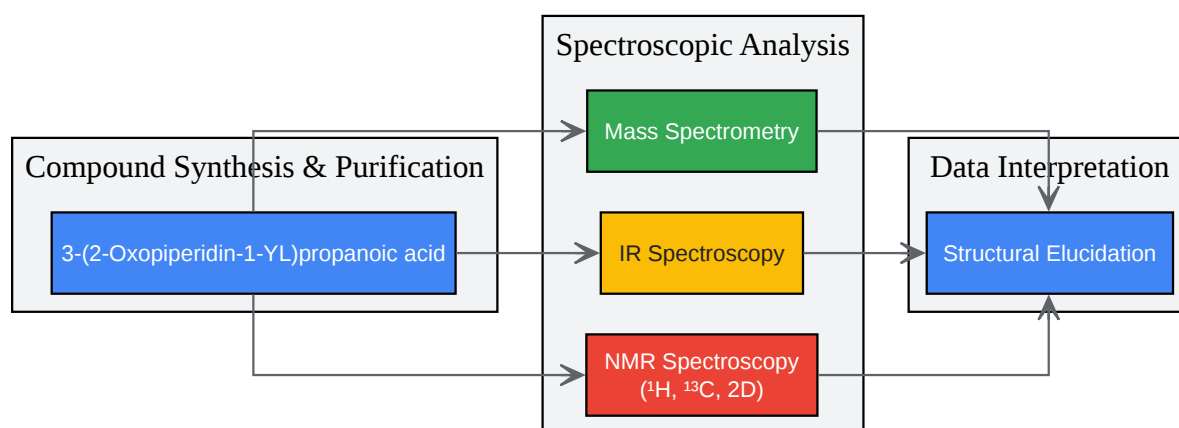
- Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a polar, volatile solvent such as methanol, acetonitrile, or a mixture with water.[\[8\]](#) A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
- Instrumentation: The analysis is performed on an ESI mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction and

separation.[8]

- Ionization: The sample solution is introduced into the ESI source through a capillary at a low flow rate (e.g., 1-20 $\mu\text{L}/\text{min}$). A high voltage (2-6 kV) is applied to the capillary tip, creating a fine spray of charged droplets.[9]
- Desolvation: A drying gas (typically nitrogen) and a heated capillary are used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.[8]
- Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratio (m/z) is determined.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

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